4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine
Overview
Description
“4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine” is a chemical compound with the CAS Number: 220388-34-1 . It has a molecular weight of 358.42 and its IUPAC name is N-(tert-butoxycarbonyl)-4-[(methylsulfonyl)amino]phenylalanine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 358.42 . The InChI code provides further information about its molecular structure .
Scientific Research Applications
Polymer Chemistry and Peptide Synthesis
Research has explored the synthesis of methacrylate polymers containing amino acid-based chiral monomers, such as Boc-L-phenylalanine methacryloyloxyethyl ester, through reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers exhibit controlled molecular weight, narrow molecular weight distribution, and pH responsiveness due to the deprotection of the Boc group, making them potential candidates for delivering small interfering RNA (Kumar et al., 2012).
Chemical Ligation
The synthesis of erythro-N-Boc-β-mercapto-L-phenylalanine has enabled native chemical ligation at phenylalanine. This approach facilitates the synthesis of peptides by using the N-Boc amino acid to cap a tetrapeptide, which then undergoes successful native chemical ligation with C-terminal thioesters. This method has been applied to synthesize specific peptides, demonstrating its utility in peptide chemistry (Crich & Banerjee, 2007).
Synthesis of Amino Acid Derivatives
Studies have also focused on the synthesis of protected enantiopure 2-pyrrolylalanine as an electron-rich arylalanine (histidine) analog for application in peptide science. This work highlights the use of phenylalanine derivatives in synthesizing complex peptides and studying their influence on peptide conformations and behaviors (Doerr & Lubell, 2012).
Biomedical Applications
The research has extended to the biomedical field, where derivatives of phenylalanine, such as 4-borono-2-(18)F-fluoro-phenylalanine, have been studied for their potential in boron neutron capture therapy (BNCT) for treating human glioblastoma cells. This research highlights the predominant contribution of L-type amino acid transporter to the uptake of such derivatives, emphasizing their relevance in developing therapeutic agents (Yoshimoto et al., 2013).
Advanced Material Science
In material science, the self-assembling behavior of modified aromatic amino acids in competitive media has been investigated. Specifically, the study of 4-nitrophenylalanine demonstrates its efficient gelation properties and the influence of nitro group introduction on self-assembly processes, providing insights into designing new materials with tailored properties (Singh et al., 2020).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as beta-lactamase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the conditions of administration .
Result of Action
Similar compounds have been found to inhibit the activity of certain enzymes, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
3-[4-(methanesulfonamido)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-15(2,3)23-14(20)16-12(13(18)19)9-10-5-7-11(8-6-10)17-24(4,21)22/h5-8,12,17H,9H2,1-4H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQHAYIHFSBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617281 | |
Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204856-74-6 | |
Record name | N-(tert-Butoxycarbonyl)-4-[(methanesulfonyl)amino]phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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